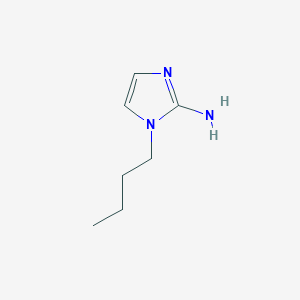

1-butyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-butylimidazol-2-amine |

InChI |

InChI=1S/C7H13N3/c1-2-3-5-10-6-4-9-7(10)8/h4,6H,2-3,5H2,1H3,(H2,8,9) |

InChI Key |

OYKSDZPEVIYKEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CN=C1N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1H-imidazol-2-amine, a valuable building block in medicinal chemistry and drug development. The document details a feasible synthetic pathway, including a step-by-step experimental protocol, and presents relevant quantitative data and characterization methods.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of an N-butylated amino acetal intermediate. This is followed by a cyclization reaction with cyanamide to construct the desired 2-aminoimidazole ring system. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.

A logical workflow for the synthesis and characterization of this compound is outlined below.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of N-substituted 2-aminoimidazoles and N-alkylation reactions.

Step 1: Synthesis of N-(2,2-dimethoxyethyl)butan-1-amine

This initial step involves the nucleophilic substitution of a halogenated acetal with butylamine.

Materials:

-

Butylamine

-

2-Bromo-1,1-dimethoxyethane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of butylamine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature and add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2,2-dimethoxyethyl)butan-1-amine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the N-butylamino acetal with cyanamide.

Materials:

-

N-(2,2-dimethoxyethyl)butan-1-amine (from Step 1)

-

Cyanamide

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

-

Dissolve N-(2,2-dimethoxyethyl)butan-1-amine (1.0 equivalent) and cyanamide (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Add a catalytic amount of concentrated hydrochloric acid or a solution of HCl in dioxane.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the formation of the product by TLC.

-

Cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: N-Alkylation | Step 2: Cyclization |

| Reactant Ratios | Butylamine (1.0 eq), 2-Bromo-1,1-dimethoxyethane (1.1 eq), K₂CO₃ (1.5 eq) | N-(2,2-dimethoxyethyl)butan-1-amine (1.0 eq), Cyanamide (1.2 eq) |

| Reaction Temperature | Reflux (approx. 82°C) | Reflux |

| Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Typical Yield | 80 - 95% | 60 - 80% |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), two singlets or doublets for the imidazole ring protons, and a broad singlet for the amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the butyl group and the three carbons of the imidazole ring.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Imidazole CH | ~6.5 - 7.0 | ~115 - 125 |

| Imidazole CH | ~6.5 - 7.0 | ~115 - 125 |

| Imidazole C -NH₂ | - | ~145 - 155 |

| NH ₂ | Broad singlet, variable | - |

| N-CH₂ -CH₂-CH₂-CH₃ | ~3.8 - 4.2 (t) | ~45 - 50 |

| N-CH₂-CH₂ -CH₂-CH₃ | ~1.6 - 1.8 (m) | ~30 - 35 |

| N-CH₂-CH₂-CH₂ -CH₃ | ~1.2 - 1.4 (m) | ~19 - 21 |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.8 - 1.0 (t) | ~13 - 15 |

Note: "t" denotes a triplet and "m" denotes a multiplet. Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₁₃N₃), the expected molecular weight is approximately 139.20 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 139. Alpha-cleavage is a common fragmentation pattern for amines, which may result in characteristic fragment ions.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H stretch (primary amine) | 3300 - 3500 (typically two bands)[2] |

| C-H stretch (alkane) | 2850 - 3000 |

| C=N stretch (imidazole ring) | 1500 - 1650 |

| C-N stretch | 1000 - 1350[2] |

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the 2-aminoimidazole scaffold is a well-known pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[3] These activities include antimicrobial, antifungal, and anticancer properties.[4] The mechanism of action often involves the interaction of the imidazole and amine functionalities with biological targets such as enzymes and receptors. For instance, some 2-aminoimidazole derivatives have been shown to inhibit bacterial biofilm formation. The N-butyl group can influence the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic pockets in target proteins.

The general relationship of a 2-aminoimidazole-containing drug with a target protein leading to a cellular response is depicted below.

Caption: Generalized signaling pathway for a 2-aminoimidazole-based drug.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This guide provides a solid foundation for the synthesis and initial characterization of this important molecule, enabling further investigation into its biological properties and potential therapeutic applications.

References

An In-depth Technical Guide on the Core Chemical Properties of 1-butyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical and biological properties of 1-butyl-1H-imidazol-2-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is utilized to present a thorough profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

| Property | Value (for 1-butylimidazole) | Reference |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 114-116 °C at 12 mmHg | [1] |

| Solubility | Soluble in water and organic solvents (e.g., ethanol, acetone) | [1] |

It is important to note that the presence of the 2-amino group in this compound is expected to increase its polarity and melting point compared to 1-butylimidazole, and it will also introduce basicity to the exocyclic nitrogen.

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible and commonly employed method would be the direct N-alkylation of 2-aminoimidazole with a suitable butylating agent.

Materials:

-

2-aminoimidazole

-

1-Bromobutane (or other butyl halide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminoimidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.

-

¹H NMR: The spectrum is expected to show characteristic signals for the butyl group protons, including a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the imidazole ring will appear as singlets or doublets in the aromatic region. The N-H protons of the amino group will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the four carbons of the butyl group and the three carbons of the imidazole ring.

-

IR Spectroscopy: The spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic components, and C=N and C=C stretching vibrations from the imidazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminoimidazole are known for their diverse biological activities, particularly as antimicrobial and antibiofilm agents.[2][3] While the specific mechanism of action for this compound has not been elucidated, studies on related compounds suggest potential involvement in the disruption of bacterial signaling and membrane integrity.

2-Aminoimidazole-based compounds have been shown to interfere with bacterial two-component systems (TCS), which are crucial for sensing and responding to environmental stimuli, including those that trigger biofilm formation.[3] By modulating TCS, these compounds can inhibit the switch from a planktonic to a biofilm lifestyle. Furthermore, some 2-aminoimidazoles may disrupt the bacterial outer membrane, leading to increased permeability and potentiation of the effects of conventional antibiotics.[4]

Visualizations

Caption: Synthetic and characterization workflow for this compound.

Caption: Plausible mechanisms of action for 2-aminoimidazole derivatives against bacteria.

References

- 1. roco.global [roco.global]

- 2. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Butyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the 2-aminoimidazole (2-AI) class of molecules. This class, inspired by marine alkaloids, has garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities. Notably, 2-AI derivatives have emerged as potent modulators of bacterial biofilms, representing a promising avenue for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, details relevant experimental protocols for its characterization, and explores the biological pathways associated with the broader class of 2-aminoimidazoles.

Physicochemical Properties

Table 1: Physicochemical Data of 2-Aminoimidazole and Related Compounds

| Property | 2-Aminoimidazole (Parent Compound) | 1-Butylimidazole (Structural Analog) | Notes |

| Molecular Formula | C₃H₅N₃[1] | C₇H₁₂N₂[2] | - |

| Molecular Weight | 83.09 g/mol [1] | 124.18 g/mol [2] | - |

| Appearance | - | Colorless to light yellow liquid[2][3] | The butyl-substituted amine is likely to be a liquid or a low-melting solid at room temperature. |

| Boiling Point | - | 257 °C[4] | The boiling point is expected to be influenced by the amino group. |

| Melting Point | - | - | Not available. |

| Solubility | Soluble in water. | Insoluble in water.[2][3] | The amine group in the target molecule is expected to increase water solubility compared to 1-butylimidazole. |

| pKa (conjugate acid) | Data not available | - | The 2-amino group is expected to be basic. |

| LogP (calculated) | -0.3[1] | 1.2[2] | The butyl group will increase lipophilicity compared to the parent compound. |

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physical properties of amines like this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

-

A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

-

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by using a micro-method with a Thiele tube.

-

Procedure (Micro-method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Solubility

The solubility of a compound in various solvents provides information about its polarity.

-

Procedure:

-

To a series of test tubes, add a small, measured amount of this compound.

-

To each test tube, add a different solvent (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH) in small, incremental volumes.

-

After each addition, the mixture is agitated vigorously.

-

Solubility is determined by visual inspection for the formation of a homogeneous solution. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

-

Biological Activity and Signaling Pathways

The 2-aminoimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for a broad range of biological activities. A significant area of research for 2-AI derivatives is their ability to inhibit and disperse bacterial biofilms.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms are notoriously resistant to conventional antibiotics and host immune responses. 2-Aminoimidazole compounds have been shown to interfere with biofilm formation in a variety of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.

The anti-biofilm activity of 2-aminoimidazoles is believed to involve the modulation of bacterial signaling pathways that control the switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. One of the key regulatory systems involved in biofilm formation is quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

While the precise molecular targets of this compound are yet to be fully elucidated, studies on related 2-AI compounds suggest that they may interfere with the expression of genes responsible for the production of the EPS matrix. For instance, in Salmonella, 5-phenyl-2-aminoimidazole has been shown to decrease the expression of key genes involved in EPS formation, such as csgD, adrA, and csgB.[5]

Below is a conceptual diagram illustrating a plausible mechanism of action for 2-aminoimidazole derivatives in the inhibition of bacterial biofilm formation.

Caption: Inhibition of bacterial biofilm formation by a 2-aminoimidazole derivative.

This diagram illustrates that the 2-AI compound may inhibit a key transcription factor in the quorum sensing pathway, thereby downregulating the genes responsible for producing the extracellular matrix essential for biofilm formation.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several synthetic routes common for 2-aminoimidazoles. A general workflow for its synthesis and characterization is outlined below.

Caption: A typical workflow for the synthesis and characterization of this compound.

This workflow begins with the selection of appropriate starting materials, followed by a cyclization reaction to form the imidazole ring. After the reaction, the crude product is purified. The pure compound is then subjected to various analytical techniques to confirm its structure and determine its physical properties.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of compounds with proven biological activities, particularly as anti-biofilm agents. While a complete experimental dataset for this specific compound is not yet compiled in the public domain, this guide provides a framework for its characterization based on established experimental protocols and data from closely related analogs. The exploration of its biological mechanism of action, likely centered on the disruption of bacterial signaling pathways, presents a compelling area for future research and drug development efforts. The provided diagrams offer a conceptual understanding of its potential biological role and a practical workflow for its synthesis and analysis. It is anticipated that further studies will elucidate the specific properties and therapeutic potential of this promising compound.

References

Technical Guide: 1-butyl-1H-imidazol-2-amine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the Chemical Abstracts Service (CAS) number for the compound "1-butyl-1H-imidazol-2-amine" did not yield a specific, registered CAS number for this exact molecule. Publicly available chemical databases and supplier catalogs show CAS numbers for structurally related but distinct compounds. The absence of a dedicated CAS number significantly hinders the retrieval of consolidated technical data, including experimental protocols and quantitative analyses, which are typically indexed by this identifier.

This guide will proceed by presenting information on the synthesis and properties of closely related analogs where data is available, while clearly noting the data gap for the specific compound of interest. This approach is intended to provide valuable context and potential starting points for researchers working with substituted 2-aminoimidazoles.

Closely Related Analogs and Their Chemical Identifiers

Due to the lack of a specific CAS number for this compound, we will consider the following structurally similar compounds for which public data exists. It is crucial to note that while these molecules share the 2-aminoimidazole core, the nature and position of the substituent will significantly impact their physicochemical properties and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Difference |

| 1-Butyl-1H-benzo[d]imidazol-5-amine | 73857-61-1 | C₁₁H₁₅N₃ | 189.26 | Benzimidazole core instead of imidazole. |

| [(1-Butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | Not Available (Substance ID: MFCD08704459) | C₈H₁₇Cl₂N₃ | 226.15 | Methylene spacer between the imidazole ring and the amine. |

| 1-Butylimidazole | 4316-42-1 | C₇H₁₂N₂ | 124.18 | Lacks the 2-amino group. |

| 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride | 1384100-95-1 | C₇H₁₄ClN₃ | 175.66 | tert-butyl group at the 4-position instead of a butyl group at the 1-position. |

Synthesis Strategies for Substituted 2-Aminoimidazoles

While a specific, documented synthesis for this compound is not readily found in the searched literature, the synthesis of substituted 2-aminoimidazoles is a well-established area of medicinal chemistry. The general synthetic routes can be adapted to target the desired compound. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis of N-substituted 2-aminoimidazoles can often be achieved through a multi-step process starting from simpler precursors. A common strategy involves the construction of the imidazole ring followed by the introduction of the amino group, or a one-pot reaction from appropriate building blocks.

Caption: A potential synthetic route to this compound.

Experimental Protocol Considerations

A hypothetical experimental protocol based on common synthetic methodologies for similar compounds is as follows. Note: This is a generalized procedure and would require optimization.

-

Formation of the Diimine Intermediate:

-

To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add 1-butylamine (2 equivalents) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a designated period (e.g., 2-4 hours) to allow for the formation of N,N'-dibutylethanediimine.

-

The intermediate may be isolated or used directly in the next step.

-

-

Cyclization to form the 2-Aminoimidazole:

-

To the solution containing the diimine, add cyanamide (1 equivalent).

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product would likely require purification, for which column chromatography on silica gel is a common method. The choice of eluent would need to be determined experimentally.

-

Potential Applications and Research Directions

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. These activities often stem from the ability of the 2-aminoimidazole moiety to act as a bioisostere for a guanidine group, enabling it to participate in key hydrogen bonding interactions with biological targets.

Logical Relationship of 2-Aminoimidazole in Drug Discovery

Caption: The central role of the 2-aminoimidazole scaffold in drug discovery.

Given the established importance of this chemical family, this compound, if synthesized, would be a valuable candidate for screening in various biological assays. The N-butyl substituent would confer increased lipophilicity compared to an unsubstituted analog, which could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Conclusion

While a dedicated CAS number and associated in-depth technical data for this compound are not currently available in the public domain, its chemical structure places it within a well-studied and biologically significant class of compounds. The synthesis of this molecule is feasible through established chemical routes. For researchers and drug development professionals, the exploration of this and similar N-alkylated 2-aminoimidazoles represents a promising avenue for the discovery of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound.

An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine

Abstract: This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 1-butyl-1H-imidazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details experimental protocols for the synthesis and characterization of this compound, presents predicted spectroscopic data, and discusses the potential biological significance of the 2-aminoimidazole scaffold.

Introduction

The 2-aminoimidazole (2-AI) moiety is a significant pharmacophore found in numerous marine alkaloids and serves as a crucial building block in medicinal chemistry.[1][2] These compounds exhibit a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties.[3][4] The N-substitution on the imidazole ring allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and target specificity. This guide focuses on the N-1-butyl substituted derivative, this compound, providing a foundational understanding for its potential application in research and drug discovery.

Chemical Structure and Properties

This compound consists of a 2-aminoimidazole core with a butyl group attached to the N-1 position of the imidazole ring.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃N₃

-

Molecular Weight: 139.20 g/mol

-

Predicted LogP: 1.5 - 2.0

-

General Description: Expected to be a solid or oil at room temperature, with basic properties due to the amino and imidazole nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the N-alkylation of 2-aminoimidazoles or related precursors. A common approach involves the cyclization of a suitably substituted guanidine derivative.

General Synthesis of N-substituted 2-Aminoimidazoles

A plausible synthetic route involves the reaction of a carbodiimide with a propargylamine.[5] An alternative and widely used method is the palladium-catalyzed carboamination of N-propargyl guanidines.[6][7][8] Below is a generalized experimental protocol for the synthesis of N-alkyl-2-aminoimidazoles.

Protocol: Synthesis of this compound via Cyclization

This protocol is adapted from general methods for the synthesis of N-substituted 2-aminoimidazoles.

Materials:

-

N-butyl-N'-propargylguanidine

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-butyl-N'-propargylguanidine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Physicochemical Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | * δ 6.5-6.7 ppm: (d, 1H, imidazole ring CH) * δ 6.3-6.5 ppm: (d, 1H, imidazole ring CH) * δ 4.5-4.8 ppm: (br s, 2H, -NH₂) * δ 3.8-4.0 ppm: (t, 2H, N-CH₂-CH₂-CH₂-CH₃) * δ 1.6-1.8 ppm: (m, 2H, N-CH₂-CH₂-CH₂-CH₃) * δ 1.3-1.5 ppm: (m, 2H, N-CH₂-CH₂-CH₂-CH₃) * δ 0.9-1.0 ppm: (t, 3H, N-CH₂-CH₂-CH₂-CH₃) |

| ¹³C NMR (in CDCl₃) | * δ 150-155 ppm: (C2, C-NH₂) * δ 115-120 ppm: (C4/C5, imidazole ring CH) * δ 110-115 ppm: (C5/C4, imidazole ring CH) * δ 45-50 ppm: (N-CH₂-CH₂-CH₂-CH₃) * δ 30-35 ppm: (N-CH₂-CH₂-CH₂-CH₃) * δ 19-22 ppm: (N-CH₂-CH₂-CH₂-CH₃) * δ 13-15 ppm: (N-CH₂-CH₂-CH₂-CH₃) |

| IR (Infrared) | * 3300-3500 cm⁻¹: (N-H stretching, -NH₂) * 2850-2960 cm⁻¹: (C-H stretching, butyl group) * 1600-1650 cm⁻¹: (C=N stretching, imidazole ring) * 1550-1600 cm⁻¹: (N-H bending, -NH₂) |

| Mass Spec (MS) | * [M+H]⁺: m/z = 140.12 |

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the 2-aminoimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

Antibiofilm Activity

Many 2-aminoimidazole derivatives have been identified as potent inhibitors of bacterial biofilm formation.[3][4] They can also disperse pre-existing biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics.[9] The proposed mechanism of action for some 2-AI compounds involves the disruption of bacterial signaling pathways that regulate biofilm formation, such as quorum sensing.

Other Potential Activities

The 2-aminoimidazole core is also found in compounds with other therapeutic applications, including:

-

Anticancer agents: Some derivatives have shown cytotoxicity against various cancer cell lines.

-

Enzyme inhibitors: The 2-aminoimidazole structure can mimic the guanidinium group of arginine, making it a potential inhibitor of enzymes like nitric oxide synthase and arginase.[10]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and a generalized representation of the antibiofilm action of 2-aminoimidazole compounds.

Caption: Synthesis and Characterization Workflow.

Caption: Generalized Antibiofilm Action of 2-AI Derivatives.

Conclusion

This compound is a structurally interesting molecule belonging to the versatile class of 2-aminoimidazoles. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on the well-documented properties of the 2-aminoimidazole scaffold. Further research into this and related compounds could yield novel therapeutic agents, particularly in the area of infectious diseases.

References

- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-butyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among its many derivatives, the 2-aminoimidazole (2-AI) scaffold has garnered significant attention, largely due to its prevalence in marine natural products, such as oroidin and bromoageliferin, which exhibit a wide spectrum of pharmacological activities.[2] These activities include potent antibiofilm, antimicrobial, and anticancer properties. The 2-AI moiety is often considered a bioisostere of guanidine, acylguanidine, and other functional groups, offering favorable physicochemical properties for drug design. This guide provides an in-depth technical overview of a specific synthetic derivative, 1-butyl-1H-imidazol-2-amine, covering its nomenclature, physicochemical properties, synthesis, and potential biological activities based on the broader class of 2-aminoimidazole compounds.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound . The structure consists of a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms. An amine group is substituted at the 2-position, and a butyl group is attached to one of the nitrogen atoms (position 1). The presence of the butyl group significantly influences the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₃N₃ | Based on chemical structure |

| Molecular Weight | 139.20 g/mol | Based on chemical formula |

| Appearance | Likely a white to pale yellow solid | Based on parent 2-aminoimidazole |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO); limited solubility in water | The butyl chain increases lipophilicity |

| pKa | ~7-8 for the imidazolium ion | Alkylation on the imidazole nitrogen does not significantly alter the pKa of the 2-aminoimidazole moiety.[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 2-aminoimidazole. This is a common and effective method for preparing N-substituted imidazole derivatives. The general approach involves the reaction of 2-aminoimidazole with an appropriate alkylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Experimental Protocol: N-Alkylation of 2-aminoimidazole

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-aminoimidazole sulfate (or free base)

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-aminoimidazole (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

While specific studies on this compound are limited, the broader class of 2-aminoimidazole derivatives exhibits a range of significant biological activities.

| Biological Activity | Description | Potential Application |

| Antibiofilm | 2-AI derivatives are known to inhibit biofilm formation and disperse existing biofilms in a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[4] They can also resensitize multidrug-resistant bacteria to conventional antibiotics.[4] | Adjuvant therapy for persistent bacterial infections, particularly those associated with medical devices. |

| Antimicrobial | Some N-alkylated imidazole derivatives show direct antibacterial activity, with efficacy often increasing with the length of the alkyl chain up to a certain point.[5] | Development of new antibacterial agents to combat resistant strains. |

| Anticancer | Certain benzimidazole derivatives, which share the imidazole core, have shown significant antiproliferative activity in various human cancer cell lines.[6] The mechanism often involves interaction with nucleic acids or inhibition of key enzymes like topoisomerase. | Development of novel chemotherapeutic agents. |

| Enzyme Inhibition | 2-aminoimidazole-containing compounds have been shown to inhibit enzymes such as human arginase I, which is implicated in inflammatory diseases like asthma.[3] | Therapeutic agents for inflammatory and immune-related disorders. |

Mechanism of Action and Signaling Pathways

A primary mechanism by which 2-aminoimidazole compounds exert their antibiofilm activity is through the modulation of bacterial two-component signaling (TCS) systems.[4] TCSs are crucial for bacteria to sense and respond to environmental changes, and they play a key role in regulating virulence, biofilm formation, and antibiotic resistance.[4] The 2-AI compounds are thought to interfere with the function of response regulator proteins within these pathways.

In this pathway, an external signal is detected by a membrane-bound histidine kinase, which then autophosphorylates. This phosphate group is subsequently transferred to a cognate response regulator in the cytoplasm. The phosphorylated response regulator then typically binds to DNA to either activate or repress the transcription of target genes, which are often involved in biofilm formation and virulence. 2-aminoimidazole compounds are proposed to interfere with this process, disrupting the signaling cascade and preventing the bacteria from adopting a biofilm lifestyle.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant 2-aminoimidazole scaffold. While direct biological data for this specific compound is sparse, the extensive research on related molecules suggests its potential as a valuable probe for exploring biological activities, particularly as an antibiofilm agent. The synthetic route is straightforward, and the compound's physicochemical properties can be tailored by modifying the alkyl substituent. Further investigation into this compound and similar derivatives is warranted to fully elucidate their therapeutic potential and mechanism of action, contributing to the development of new strategies for combating bacterial resistance and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

1-Butyl-1H-imidazol-2-amine: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Potential Biological Activities, and Research Perspectives

Abstract

1-butyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the 2-aminoimidazole class of molecules. This class, frequently found in marine natural products, has garnered significant attention in medicinal chemistry due to a wide range of biological activities. While specific literature on this compound is limited, this guide provides a comprehensive overview of its probable synthesis, potential biological activities, and key research considerations by drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Chemical Properties and Synthesis

The chemical structure of this compound features a five-membered imidazole ring with a butyl group attached to one nitrogen atom and an amino group at the 2-position. The presence of the amino group and the alkyl chain significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Proposed Synthetic Pathways

While a specific, optimized synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 2-aminoimidazoles and subsequent N-alkylation. A common approach involves the cyclization of a suitable precursor to form the 2-aminoimidazole core, followed by the introduction of the butyl group.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on known synthetic methodologies for similar compounds. Optimization of reaction conditions, including temperature, reaction time, and catalyst, would be necessary to achieve high yields and purity.

Step 1: Synthesis of a 2-Aminoimidazole Precursor

A common method for the synthesis of the 2-aminoimidazole core is the reaction of an α-haloketone with guanidine.

-

Materials: α-Bromo- or α-chloroketone (e.g., bromoacetaldehyde diethyl acetal), guanidine hydrochloride, a suitable base (e.g., sodium ethoxide), and an appropriate solvent (e.g., ethanol).

-

Procedure:

-

Dissolve guanidine hydrochloride in ethanol and add a solution of sodium ethoxide in ethanol.

-

Stir the mixture at room temperature for 30 minutes to generate free guanidine.

-

Add the α-haloketone dropwise to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting 2-aminoimidazole derivative by column chromatography or recrystallization.

-

Step 2: N-Alkylation of the 2-Aminoimidazole

The introduction of the butyl group onto the imidazole nitrogen can be achieved through N-alkylation using an appropriate alkylating agent. The regioselectivity of this reaction can be influenced by the reaction conditions and the protecting groups used.

-

Materials: 2-Aminoimidazole precursor from Step 1, 1-bromobutane (or another suitable butylating agent), a base (e.g., sodium hydride, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

Suspend the 2-aminoimidazole precursor in the chosen solvent.

-

Add the base portion-wise at 0 °C and stir for 30 minutes to deprotonate the imidazole nitrogen.

-

Add 1-bromobutane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

-

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities

Derivatives of 2-aminoimidazole are known to exhibit a broad spectrum of biological activities. The introduction of a butyl group can modulate these activities by altering the compound's interaction with biological targets and its pharmacokinetic properties.

Antimicrobial and Anti-biofilm Activity

Many 2-aminoimidazole derivatives have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains.[1] Their mechanism of action often involves the disruption of bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously difficult to eradicate with conventional antibiotics.[1] The butyl group in this compound may enhance its ability to penetrate the lipid-rich environment of bacterial membranes and biofilms.

Caption: Potential mechanism of anti-biofilm activity.

Other Potential Activities

The 2-aminoimidazole scaffold is a versatile pharmacophore found in molecules with diverse biological targets. Therefore, this compound could potentially exhibit other activities, including:

-

Anticancer Activity: Some 2-aminoimidazole derivatives have shown cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the overall structure can interact with various other enzyme classes.

-

Receptor Modulation: Depending on the overall structure, 2-aminoimidazole derivatives can act as agonists or antagonists for various receptors.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the biological activities of various 2-aminoimidazole derivatives to provide a comparative context.

| Compound Class | Target Organism/Cell Line | Activity | IC50 / MIC | Reference |

| Oroidin Derivatives | Pseudomonas aeruginosa | Biofilm Inhibition | ~10-50 µM | [1] |

| Bromoageliferin Analogs | Staphylococcus aureus | Biofilm Dispersal | ~5-20 µM | [2] |

| Synthetic 2-Aminoimidazoles | Human Cancer Cell Lines | Cytotoxicity | Variable | Not specified |

| Substituted 2-Aminoimidazoles | Various Bacteria | Antibacterial | Variable | [3] |

Note: The provided values are approximate and serve as a general reference. The actual activity of this compound would need to be determined experimentally.

Future Research Directions

The study of this compound presents several promising avenues for future research:

-

Optimized Synthesis: Development and optimization of a high-yield, scalable synthetic route for this compound and its analogs.

-

In Vitro Biological Screening: Comprehensive screening against a panel of clinically relevant bacteria and fungi, including biofilm formation assays. Evaluation of its cytotoxic potential against various cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with varying alkyl chain lengths and substitutions on the imidazole ring to understand the structural requirements for optimal activity.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models to assess the therapeutic potential and safety profile of promising candidates.

Conclusion

This compound represents an intriguing yet understudied molecule within the promising class of 2-aminoimidazoles. Based on the extensive research on related compounds, it holds potential as a lead structure for the development of novel therapeutic agents, particularly in the area of infectious diseases. The proposed synthetic strategies and the overview of potential biological activities provided in this guide aim to facilitate and inspire further research into this and similar compounds, ultimately contributing to the discovery of new and effective medicines.

References

discovery and history of 1-butyl-1H-imidazol-2-amine

An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine: Discovery and History

Introduction

Putative Discovery and Synthesis

A specific, documented discovery of this compound could not be identified in the surveyed literature. However, its synthesis can be logically inferred from general and well-established methods for the N-alkylation of imidazoles and related heterocyclic amines. The most probable synthetic pathway involves the direct N-alkylation of 2-aminoimidazole with a suitable butylating agent, such as 1-bromobutane or n-butyl chloride.

General Synthesis Pathway

The synthesis would likely proceed via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring of 2-aminoimidazole attacks the electrophilic carbon of the butyl halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Caption: General synthetic pathway for this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following are detailed methodologies for analogous N-alkylation reactions that could be adapted.

Protocol 1: N-Alkylation of Imidazole with Butyl Bromide[1]

This protocol describes the synthesis of 1-n-butylimidazole and could be adapted for 2-aminoimidazole.

Materials:

-

Imidazole (or 2-aminoimidazole)

-

1-Bromobutane

-

Methanol

-

10M Sodium hydroxide solution

-

Chloroform

-

Magnesium sulfate

Procedure:

-

A solution of imidazole (0.2 mole) in a mixture of methanol (30 ml) and 10M sodium hydroxide solution (30 ml) is prepared in a round-bottom flask equipped with a stirrer.

-

1-Bromobutane (0.255 mole) is added dropwise to the stirred solution while maintaining the temperature between 30°C and 40°C.

-

After the addition is complete, the reaction mixture is stirred and refluxed for 12 hours.

-

The solvent is then evaporated under reduced pressure.

-

The residue is extracted with chloroform (2 x 50 ml).

-

The combined chloroform extracts are dried over magnesium sulfate and then concentrated under reduced pressure to yield the product.

Protocol 2: General N-Alkylation of Amines[2]

This is a general procedure for the N-alkylation of primary and secondary amines which could be applicable.

Materials:

-

Amine (e.g., 2-aminoimidazole)

-

n-butyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Silica-supported copper iodide (SiO2-CuI)

-

Water

-

Ethyl acetate (EtOAc)

Procedure:

-

To a 25 mL round-bottom flask, add the amine (0.5 mmol), n-butyl chloride (0.5 mmol for mono-alkylation), NaOH (2 mmol), TBAB (0.25 mmol), and SiO2-CuI (0.1 g, 5 mol% Cu) in water (4 mL).

-

The reaction mixture is stirred at an appropriate temperature (e.g., 70-100°C) for the necessary time, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is triturated with EtOAc (20 mL).

-

The SiO2-CuI catalyst is removed by filtration.

-

The product is obtained by removing the solvent from the filtrate under reduced pressure, followed by purification via column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Related Imidazole Compounds

| Property | 2-Aminoimidazole Hydrochloride[1] | 1-n-butylimidazole[2] | N-Butyl-1H-benzimidazole[3] |

| Molecular Formula | C₃H₆ClN₃ | C₇H₁₂N₂ | C₁₁H₁₄N₂ |

| Molecular Weight | 119.55 g/mol | 124.18 g/mol | 174.24 g/mol |

| Boiling Point | 313.8°C at 760 mmHg | 122-123°C at 20 mmHg | - |

| Melting Point | 143.6°C | - | - |

Spectroscopic Data: No specific NMR or IR spectra for this compound were found. Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy. For comparison, the ¹H NMR of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives shows characteristic signals for the butyl group: a triplet for the terminal methyl group around δ 0.87 and multiplets for the methylene protons around δ 1.2 and 1.5.[4]

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the broader class of N-substituted imidazole and 2-aminoimidazole derivatives has been extensively studied and shown to possess a wide range of biological activities.

-

Antimicrobial Activity: Imidazole derivatives are known to be effective against various bacterial and fungal strains.[5] The mechanism of action can involve the disruption of cell wall synthesis or inhibition of protein synthesis. N-alkylated imidazoles have shown promising antibacterial properties.[6]

-

Anticancer Activity: Certain benzimidazole derivatives have demonstrated potential as anticancer agents.[3]

-

Enzyme Inhibition: 2-Aminoimidazole-based compounds have been investigated as inhibitors of enzymes such as human arginase I.[7]

-

Anti-biofilm Agents: A range of 2-aminoimidazole amides have been synthesized and shown to have activity against bacterial and fungal biofilms.[8]

The introduction of a butyl group on the imidazole ring can influence the lipophilicity of the molecule, which may, in turn, affect its biological activity and pharmacokinetic properties.

Caption: Potential biological activities of N-substituted imidazoles.

Conclusion

This compound is a molecule for which a detailed historical record of discovery and characterization is not prominent in the accessible scientific literature. However, its synthesis is feasible through established N-alkylation methods commonly applied to imidazole and other amine-containing heterocycles. Based on the known biological activities of related N-substituted and 2-aminoimidazole derivatives, it is plausible that this compound could exhibit interesting pharmacological properties, warranting further investigation by researchers in drug discovery and medicinal chemistry. The provided synthetic protocols and comparative data on related compounds offer a foundational guide for the future synthesis and characterization of this specific molecule.

References

- 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 1-butyl-1H-imidazol-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction

The 2-aminoimidazole scaffold is a privileged structural motif in medicinal chemistry, frequently found in marine natural products with a wide array of biological activities.[1][2] These compounds and their synthetic analogs have demonstrated potential as antibacterial, antibiofilm, antifungal, and anticancer agents, as well as modulators of various cellular signaling pathways.[3][4][5] The N-1 substituent on the imidazole ring has been shown to be a critical determinant of biological activity and selectivity, influencing the compound's physicochemical properties and its interaction with biological targets.[1] This technical guide explores the potential research avenues for the specific, yet underexplored, derivative, 1-butyl-1H-imidazol-2-amine. By extrapolating from the known structure-activity relationships (SAR) of related N-substituted 2-aminoimidazoles, we delineate promising areas of investigation and provide hypothetical experimental frameworks to guide future research.

Synthesis of this compound

A straightforward and adaptable synthesis of this compound can be proposed based on established methodologies for N-alkylation of 2-aminoimidazoles or related heterocyclic systems. A common approach involves the reaction of a protected 2-aminoimidazole with an appropriate alkylating agent, followed by deprotection.

A generalized synthetic workflow is depicted below:

Caption: A proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

Materials: 2-aminoimidazole, 1-bromobutane, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoimidazole (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Research Areas and Experimental Designs

Based on the known biological activities of the 2-aminoimidazole class, the following research areas are proposed for this compound.

Antibacterial and Antibiofilm Activity

The 2-aminoimidazole scaffold is well-known for its ability to inhibit bacterial growth and, perhaps more significantly, to disrupt bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][5] The N-alkyl substituent can modulate the lipophilicity of the molecule, which is a key factor in its ability to penetrate bacterial membranes and interact with its target.

Hypothetical Signaling Pathway for Biofilm Disruption:

Caption: Hypothetical pathway for biofilm inhibition by this compound.

Proposed Experimental Design:

-

Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria using the broth microdilution method.

-

Biofilm Inhibition and Disruption Assays:

-

Inhibition: Grow bacteria in the presence of sub-MIC concentrations of the compound and quantify biofilm formation using a crystal violet staining assay.

-

Disruption: Treat pre-formed biofilms with the compound and quantify the remaining biofilm.

-

-

Synergy Assays: Investigate the synergistic effects of the compound with conventional antibiotics against planktonic and biofilm-embedded bacteria using a checkerboard assay.

Hypothetical Data Summary:

| Parameter | S. aureus | MRSA | P. aeruginosa |

| MIC (µg/mL) | 16 | 16 | >64 |

| Biofilm IC₅₀ (µM) | 8.5 | 10.2 | 25.0 |

| Biofilm Disruption EC₅₀ (µM) | 35.0 | 40.5 | >100 |

Anticancer Activity

Certain 2-aminoimidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can vary, from the inhibition of protein kinases to the induction of apoptosis. The butyl group may enhance cell permeability and interaction with hydrophobic pockets in target proteins.

Proposed Experimental Workflow for Anticancer Screening:

Caption: A proposed workflow for screening the anticancer activity of this compound.

Proposed Experimental Design:

-

In Vitro Cytotoxicity Screening: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its half-maximal inhibitory concentration (IC₅₀) using assays like the MTT or SRB assay.

-

Apoptosis and Cell Cycle Analysis: For promising hits, investigate the mechanism of cell death using flow cytometry to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide staining).

-

Kinase Inhibition Profiling: As many 2-aminoimidazoles are kinase inhibitors, perform a broad-panel kinase inhibition screen to identify potential molecular targets.

Hypothetical Data Summary:

| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 28.3 |

| HCT116 | Colon Cancer | 9.8 |

| HEK293 | Normal Kidney | >50 |

Conclusion and Future Directions

While this compound is a relatively uncharacterized molecule, the rich pharmacology of the 2-aminoimidazole scaffold provides a strong rationale for its investigation. The proposed research areas of antibacterial/antibiofilm and anticancer activity represent logical starting points. The presence of the N-butyl group is likely to confer distinct properties compared to other analogs, potentially leading to novel activity profiles. Future research should focus on the systematic evaluation of its biological properties, elucidation of its mechanism of action, and further structural optimization to enhance potency and selectivity. The experimental frameworks provided in this guide offer a roadmap for initiating such an investigation.

References

- 1. The discovery of N-1 substituted 2-aminobenzimidazoles as zinc-dependent S. aureus biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-butyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis and characterization of 1-butyl-1H-imidazol-2-amine, a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. The imidazole scaffold is a crucial component in many biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1] This protocol is based on established N-alkylation methodologies for imidazole derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-aminoimidazole. This reaction involves the substitution of the hydrogen atom on one of the imidazole nitrogen atoms with a butyl group. A common method for this transformation is the reaction of 2-aminoimidazole with an n-butyl halide in the presence of a base.

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Experimental Protocol: N-alkylation of 2-Aminoimidazole

This protocol is adapted from general procedures for the N-alkylation of imidazole derivatives.[2]

Materials:

-

2-Aminoimidazole sulfate (or free base)

-

n-Butyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminoimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, add n-butyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The following table summarizes the expected characterization data for the synthesized compound.

| Parameter | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid or oil |

| Yield | 70-90% (based on similar reactions[2]) |

| ¹H NMR (CDCl₃, ppm) | δ ~7.0-6.5 (2H, d, imidazole protons), ~4.0 (2H, t, N-CH₂), ~1.7 (2H, m, CH₂), ~1.4 (2H, m, CH₂), ~0.9 (3H, t, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~148 (C2), ~120-115 (C4, C5), ~45 (N-CH₂), ~32 (CH₂), ~20 (CH₂), ~14 (CH₃) |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₇H₁₄N₃: 140.1182; Found: 140.1185 |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1600 (C=N stretching) |

Potential Applications and Future Directions

Substituted 2-aminoimidazoles are valuable precursors in the synthesis of more complex molecules with potential therapeutic applications. The amine functionality allows for a variety of chemical modifications, making it a versatile building block in drug discovery.[3] Imidazole-containing compounds have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5][6]

Workflow for Biological Screening

The following diagram outlines a general workflow for the preliminary biological evaluation of this compound.

Caption: General workflow for biological screening.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not yet elucidated, many imidazole-containing compounds are known to act as inhibitors of various enzymes, such as kinases and cyclooxygenase.[4] Further research, including molecular docking studies and enzymatic assays, would be necessary to identify potential biological targets.

The diagram below illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of similar compounds.

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: This document provides a theoretical protocol and general information. All laboratory work should be conducted by trained professionals in a suitable and safe environment. The biological activities and signaling pathway interactions of this compound are hypothetical and require experimental validation.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1-butyl-1H-imidazol-2-amine in Catalysis

Disclaimer: Direct catalytic applications of 1-butyl-1H-imidazol-2-amine are not extensively documented in publicly available literature. The following application notes and protocols are based on the established catalytic behavior of structurally similar 2-aminoimidazole and N-alkylimidazole derivatives and are intended to serve as a guide for researchers exploring the potential of this specific ligand.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazole core. The presence of a basic amino group at the 2-position and an N-butyl substituent suggests its potential as a versatile ligand in catalysis. The imidazole moiety is a well-known component in various catalytic systems, acting as an N-donor ligand, while the 2-amino group can participate in hydrogen bonding or act as a secondary coordination site. This unique combination of features makes this compound a promising candidate for applications in cross-coupling reactions, nanoparticle stabilization, and organocatalysis.

Potential Catalytic Applications

Based on the reactivity of analogous compounds, this compound could be employed in several catalytic transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The nitrogen atoms of the imidazole ring can coordinate to palladium centers, forming stable catalytic complexes. The 2-amino group may influence the electronic properties and steric environment of the metal center, potentially enhancing catalytic activity and selectivity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

-

Stabilization of Metal Nanoparticles: N-alkylimidazoles have been shown to act as effective stabilizers for metal nanoparticles (e.g., Pd, Pt, Au, Ag), preventing aggregation and maintaining high catalytic activity.[1] The N-butyl group in this compound can provide a stabilizing sheath around nanoparticles, making them suitable for various catalytic applications, including hydrogenation and reduction reactions.

-

Organocatalysis: Chiral 2-aminoimidazole derivatives have been utilized as organocatalysts, particularly in enantioselective reactions. The primary amine and the imidazole core can act in concert to activate substrates through hydrogen bonding and Brønsted/Lewis acid-base interactions.

Experimental Protocols (Based on Analogous Systems)

The following are generalized protocols that can be adapted for the use of this compound as a ligand in common catalytic reactions. Optimization of reaction conditions (e.g., temperature, solvent, base, catalyst loading) is crucial for achieving desired outcomes.

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the cross-coupling of an aryl halide with a boronic acid, a reaction where imidazole-based ligands have shown utility.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (ligand)

-

Aryl halide

-

Arylboronic acid

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).

-

Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the anhydrous solvent (3-5 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for a Representative Suzuki-Miyaura Reaction (Hypothetical):

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 85 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF | 90 | 92 |

Protocol 2: Synthesis and Catalytic Application of Ligand-Stabilized Palladium Nanoparticles for Nitroarene Reduction

This protocol describes the synthesis of palladium nanoparticles stabilized by this compound and their use in the catalytic reduction of a nitroarene.[1]

Materials:

-

Palladium salt (e.g., K₂PdCl₄)

-

This compound

-

Reducing agent (e.g., NaBH₄)

-

Phase transfer agent (e.g., tetraoctylammonium bromide)

-

Toluene

-

Nitroarene substrate

-

Hydrogen source (e.g., H₂ gas, NaBH₄)

-

Methanol

Procedure:

Part A: Synthesis of Stabilized Palladium Nanoparticles (PdNPs)

-

Dissolve the palladium salt in deionized water.

-

In a separate flask, dissolve the phase transfer agent in toluene.

-